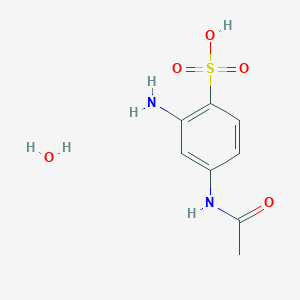

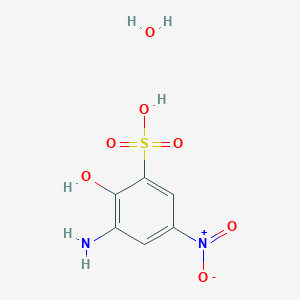

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate (AHNBSA) is an important organic compound used in a variety of scientific research applications. It is a type of amino acid that is derived from the nitrobenzenesulfonic acid family and is commonly used in the synthesis of other organic compounds. AHNBSA is a versatile compound that can be used in a variety of laboratory experiments, making it an important tool for researchers.

Scientific Research Applications

Electrochemical Degradation of Aromatic Amines

In environmental science, this compound plays a role in electrochemical processes. Researchers have investigated its use in the degradation of aromatic amines, which are common pollutants in wastewater. By employing advanced techniques like boron-doped diamond (BDD) electrodes, 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate contributes to efficient removal of these contaminants .

Enzymatic Reactions and Laccase Substrates

Enzymes, particularly laccase obtained from fungal species, can catalyze reactions involving this compound. Researchers have explored its use as a substrate for laccase-mediated oxidation. This alternative to chemical synthesis of dyes offers greener and more sustainable pathways for colorant production .

properties

IUPAC Name |

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S.H2O/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14;/h1-2,9H,7H2,(H,12,13,14);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZXHKYTBYTMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-AMino-2-hydroxy-5-nitrobenzenesulfonic Acid Monohydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

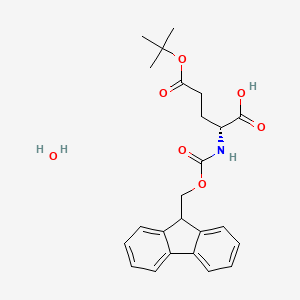

![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)